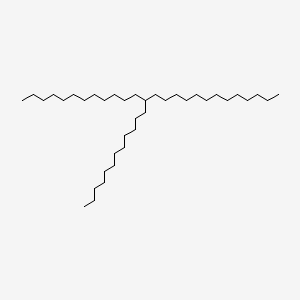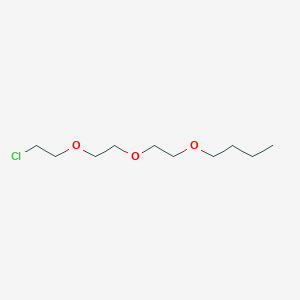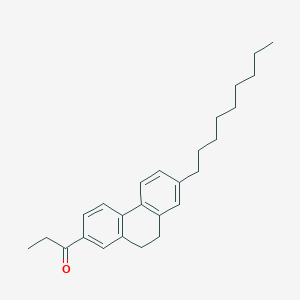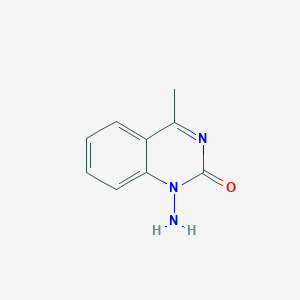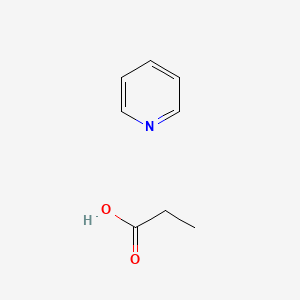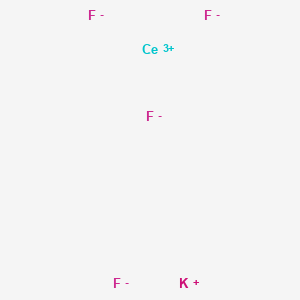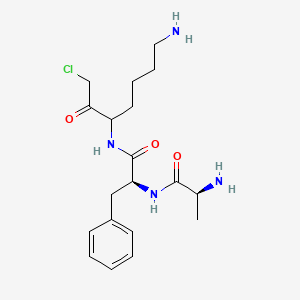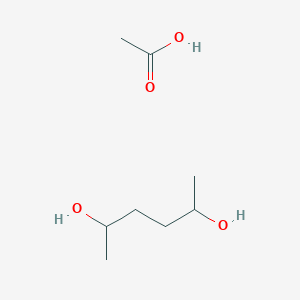
Acetic acid;hexane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;hexane-2,5-diol is an organic compound that combines the properties of acetic acid and hexane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Hexane-2,5-diol, on the other hand, is a glycol and secondary alcohol with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble viscous liquid. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Reduction of Acetonylacetone: One common method for synthesizing hexane-2,5-diol involves the reduction of acetonylacetone.
Biocatalytic Methods: Another method involves the use of yeast or other microorganisms to catalyze the reduction of keto hexanoates to hexane-2,5-diol.
Industrial Production Methods
Chemical Reduction: Industrially, hexane-2,5-diol can be produced through the chemical reduction of acetonylacetone using large-scale reducing agents.
Biotechnological Processes: The use of biocatalysts, such as yeast, in large fermenters allows for the continuous production of hexane-2,5-diol with high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: Hexane-2,5-diol can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced further to form simpler alcohols using reducing agents like sodium borohydride.
Substitution: Hexane-2,5-diol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, sulfuric acid, and osmium tetroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Various catalysts, including platinum and palladium, are used to facilitate these reactions.
Major Products
Aldehydes and Ketones: Formed through partial oxidation.
Carboxylic Acids: Result from complete oxidation.
Substituted Alcohols: Produced through substitution reactions.
科学研究应用
Chemistry
Synthesis of Polyesters: Hexane-2,5-diol is used as a monomer in the synthesis of polyesters, which are important in the production of plastics and resins.
Fine Chemicals: It serves as an intermediate in the synthesis of various fine chemicals.
Biology and Medicine
Biocompatible Materials: The compound is used in the synthesis of biocompatible polyurethanes for medical applications, such as tissue engineering and drug delivery systems.
Neurotoxicity Studies: Hexane-2,5-diol has been studied for its neurotoxic effects, providing insights into its safety and potential risks.
Industry
Solvents: It is used as a solvent in various industrial processes due to its water solubility and chemical stability.
Plasticizers: The compound is used as a plasticizer to enhance the flexibility and durability of plastics.
作用机制
Hexane-2,5-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds with other molecules. This property makes it an effective solvent and plasticizer. In biological systems, its interaction with cellular components can lead to neurotoxic effects, although the exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
1,6-Hexanediol: Another diol with similar properties but different structural configuration.
Ethylene Glycol: A simpler diol used extensively as an antifreeze agent.
Propylene Glycol: Used in food and pharmaceutical industries as a solvent and humectant.
Uniqueness
Hexane-2,5-diol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form enantiopure products through biocatalytic processes sets it apart from other similar compounds .
属性
CAS 编号 |
52217-98-8 |
|---|---|
分子式 |
C8H18O4 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
acetic acid;hexane-2,5-diol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-8H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
RVUYKQHWLQFVKA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C)O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


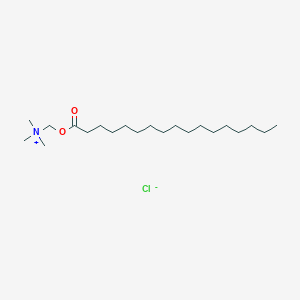
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
